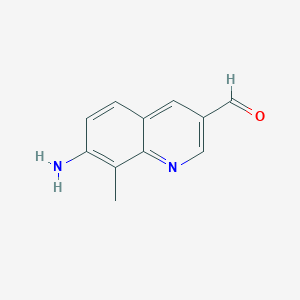

7-Amino-8-methylquinoline-3-carbaldehyde

Description

BenchChem offers high-quality 7-Amino-8-methylquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-8-methylquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-amino-8-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-10(12)3-2-9-4-8(6-14)5-13-11(7)9/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWSKHBEAJXBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=CN=C12)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629847 | |

| Record name | 7-Amino-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521074-55-5 | |

| Record name | 7-Amino-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde

Abstract

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological and pharmaceutical activities.[1][2] Their diverse applications span from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. The introduction of various functional groups onto the quinoline scaffold allows for the fine-tuning of their physicochemical properties and biological activities. The target molecule, 7-Amino-8-methylquinoline-3-carbaldehyde, incorporates a key formyl group at the 3-position, which serves as a versatile handle for further chemical transformations, and an amino group at the 7-position, which can modulate the molecule's electronic properties and biological interactions.

Proposed Synthetic Pathway: A Vilsmeier-Haack Approach

The most logical and efficient route to synthesize quinoline-3-carbaldehydes is through the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring.[4]

The proposed synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde commences with a readily available starting material, which is then converted to a substituted acetanilide. This acetanilide subsequently undergoes an intramolecular cyclization and formylation via the Vilsmeier-Haack reaction to yield the target quinoline derivative. Given the presence of a reactive amino group, a protection-deprotection strategy may be necessary to prevent unwanted side reactions.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be derived from a suitably substituted acetanilide through a Vilsmeier-Haack reaction. The key disconnection is the C2-C3 and N1-C8a bond formation, which is characteristic of this type of quinoline synthesis.

Caption: Retrosynthetic analysis of 7-Amino-8-methylquinoline-3-carbaldehyde.

Step-by-Step Synthesis

The proposed synthesis involves a three-step sequence starting from 2-methyl-3-nitroaniline.

The first step is the protection of the amino group in 2-methyl-3-nitroaniline via acetylation. This is a standard procedure to reduce the deactivating effect of the amino group and to provide the necessary acetanilide precursor for the Vilsmeier-Haack reaction.

Reaction:

2-Methyl-3-nitroaniline is treated with acetic anhydride in the presence of a mild base or acid catalyst to yield N-(2-methyl-3-nitrophenyl)acetamide.

The nitro group in N-(2-methyl-3-nitrophenyl)acetamide is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation.

Reaction:

N-(2-methyl-3-nitrophenyl)acetamide is reduced to form N-(3-amino-2-methylphenyl)acetamide.

This is the key step where the quinoline ring is formed and the formyl group is introduced. The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as both the formylating agent and the cyclizing agent.[3]

Reaction:

N-(3-amino-2-methylphenyl)acetamide is treated with the Vilsmeier reagent. The electron-rich aniline ring undergoes electrophilic attack by the Vilsmeier reagent, leading to intramolecular cyclization and subsequent formylation at the 3-position. The reaction is typically heated to facilitate the cyclization. It is plausible that this reaction will yield 2-chloro-7-amino-8-methylquinoline-3-carbaldehyde as the initial product, a common outcome of the Vilsmeier-Haack synthesis of quinolines from acetanilides.[1] A subsequent dehalogenation step would be required to obtain the final target molecule. However, for the purpose of this proposed pathway, we will consider the direct formation of the non-chlorinated product, acknowledging that a dechlorination step might be necessary in practice.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of N-(2-methyl-3-nitrophenyl)acetamide (Step 1)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Methyl-3-nitroaniline | 152.15 | 10.0 g | 0.0657 |

| Acetic Anhydride | 102.09 | 7.5 mL | 0.079 |

| Glacial Acetic Acid | - | 50 mL | - |

Procedure:

-

To a stirred solution of 2-methyl-3-nitroaniline (10.0 g, 0.0657 mol) in glacial acetic acid (50 mL), add acetic anhydride (7.5 mL, 0.079 mol) dropwise at room temperature.

-

Heat the reaction mixture at 80 °C for 2 hours.

-

Monitor the reaction completion by TLC.

-

After completion, pour the reaction mixture into ice-cold water (200 mL) with stirring.

-

Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-(2-methyl-3-nitrophenyl)acetamide.

Synthesis of N-(3-amino-2-methylphenyl)acetamide (Step 2)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N-(2-methyl-3-nitrophenyl)acetamide | 194.19 | 10.0 g | 0.0515 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 35.0 g | 0.155 |

| Concentrated HCl | - | 50 mL | - |

| Sodium Hydroxide (50% aq. solution) | - | As needed | - |

Procedure:

-

To a stirred solution of N-(2-methyl-3-nitrophenyl)acetamide (10.0 g, 0.0515 mol) in ethanol (100 mL), add a solution of tin(II) chloride dihydrate (35.0 g, 0.155 mol) in concentrated hydrochloric acid (50 mL) portion-wise at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction completion by TLC.

-

Carefully neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-amino-2-methylphenyl)acetamide.

Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde (Step 3)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N-(3-amino-2-methylphenyl)acetamide | 164.21 | 5.0 g | 0.0305 |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 8.4 mL | 0.0915 |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, place N,N-dimethylformamide (25 mL) and cool it to 0 °C in an ice bath.

-

Add phosphorus oxychloride (8.4 mL, 0.0915 mol) dropwise to the cooled DMF with constant stirring over a period of 30 minutes. Maintain the temperature below 5 °C. This forms the Vilsmeier reagent.

-

After the addition is complete, add a solution of N-(3-amino-2-methylphenyl)acetamide (5.0 g, 0.0305 mol) in DMF (10 mL) dropwise to the Vilsmeier reagent.

-

After the addition, slowly raise the temperature of the reaction mixture to 80-90 °C and maintain it for 4-6 hours.

-

Monitor the reaction completion by TLC.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain 7-Amino-8-methylquinoline-3-carbaldehyde.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

The reaction is initiated by the attack of the nucleophilic oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion. The electron-rich aromatic ring of the acetanilide then attacks this electrophile. Subsequent intramolecular cyclization, followed by elimination and hydrolysis during workup, affords the final quinoline-3-carbaldehyde.

Characterization and Data

The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the quinoline ring system, a singlet for the aldehyde proton (~9-10 ppm), a singlet for the methyl group, and signals for the amino group protons. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon of the aldehyde (~190 ppm), and distinct signals for all other carbon atoms in the aromatic and methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O (186.21 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the aldehyde, and C=C and C=N stretching of the quinoline ring. |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Conclusion and Future Perspectives

This technical guide presents a detailed and scientifically grounded proposed synthesis for 7-Amino-8-methylquinoline-3-carbaldehyde using the Vilsmeier-Haack reaction. While this pathway is based on well-established chemical principles for the synthesis of similar quinoline derivatives, experimental validation and optimization are necessary. The successful synthesis of this molecule will provide a valuable building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. The versatile formyl and amino groups offer numerous possibilities for further derivatization, enabling the creation of a library of novel quinoline-based compounds for screening and evaluation.

References

-

Ali, M. A., & Ismail, R. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. URL: [Link]

-

Sharma, S., & Kumar, A. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Results in Chemistry, 5, 100823. URL: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

-

Reddy, K. V., & Reddy, P. S. N. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1871-1875. URL: [Link]

-

ResearchGate. (n.d.). Ring closure by Vilsmeier–Haack formylation reaction. Retrieved from [Link]

-

Tekale, S. U., & Asalkar, S. P. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). Retrieved from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemijournal.com [chemijournal.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 7-Amino-8-methylquinoline-3-carbaldehyde

Abstract

7-Amino-8-methylquinoline-3-carbaldehyde is a heterocyclic compound of significant interest within the realms of medicinal chemistry and materials science. As a functionalized quinoline, it possesses a scaffold that is prevalent in a multitude of biologically active molecules.[1][2] The presence of an amino group, a methyl group, and a reactive carbaldehyde moiety on the quinoline core suggests a versatile building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its predicted physicochemical properties, detailed protocols for its synthesis and characterization, and insights into its potential applications, drawing upon established knowledge of structurally related quinoline derivatives.

Introduction: The Quinoline Scaffold in Modern Science

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] The specific substitution pattern of 7-Amino-8-methylquinoline-3-carbaldehyde, featuring an electron-donating amino group and a methyl group, alongside an electrophilic aldehyde, makes it a particularly attractive candidate for the development of targeted therapeutics and specialized chemical probes. The amino group can modulate the electronic properties and basicity of the quinoline ring, while the aldehyde function serves as a handle for further chemical modifications, such as the formation of Schiff bases or other condensation products.

Physicochemical Properties

While experimental data for 7-Amino-8-methylquinoline-3-carbaldehyde is not extensively available in public literature, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

| Property | Predicted/Calculated Value | Source/Method |

| Molecular Formula | C₁₁H₁₀N₂O | ECHEMI[4] |

| Molecular Weight | 186.21 g/mol | ECHEMI[4] |

| Appearance | Expected to be a solid, likely colored (yellow to brown) | Analogy to similar aromatic aldehydes |

| Melting Point | Not available (Predicted to be in the range of 150-220 °C) | Comparison with related substituted aminoquinolines |

| Boiling Point | 405.8 ± 40.0 °C at 760 mmHg (Calculated) | ECHEMI[4] |

| Density | 1.3 ± 0.1 g/cm³ (Calculated) | ECHEMI[4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | General solubility of heterocyclic compounds |

| pKa | Not available (Predicted to have a basic pKa due to the amino and quinoline nitrogen) | Chemical structure analysis |

| LogP | 1.3 (Calculated) | ECHEMI[4] |

Synthesis and Purification

The synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde can be approached through established methods for the formylation of electron-rich aromatic systems. The Vilsmeier-Haack reaction is a prime candidate for this transformation.[5][6][7]

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]

Caption: Proposed synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.

Step-by-Step Synthesis Protocol

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 7-Amino-8-methylquinoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized 7-Amino-8-methylquinoline-3-carbaldehyde should be confirmed using a suite of spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the quinoline ring (chemical shifts will be influenced by the amino and aldehyde groups). - A singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm. - A singlet for the methyl group (CH₃) protons. - A broad singlet for the amino group (NH₂) protons. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) in the range of δ 190-200 ppm. - Signals for the aromatic carbons of the quinoline ring. - A signal for the methyl carbon (CH₃). |

| FT-IR (KBr, cm⁻¹) | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). - C=O stretching vibration for the aldehyde (around 1680-1700 cm⁻¹). - C=N and C=C stretching vibrations for the quinoline ring (around 1500-1600 cm⁻¹). - C-H stretching for the aromatic and methyl groups. |

| Mass Spec (ESI-MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (187.21). |

Characterization Workflow

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. echemi.com [echemi.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemijournal.com [chemijournal.com]

7-Amino-8-methylquinoline-3-carbaldehyde CAS number and structure

An In-Depth Technical Guide to 7-Amino-8-methylquinoline-3-carbaldehyde: Synthesis, Properties, and Potential Applications

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous synthetic and natural products, particularly in the realm of medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. Within this important class of compounds, 7-Amino-8-methylquinoline-3-carbaldehyde represents a versatile building block. The presence of three distinct functional groups—a primary amine at the C7 position, a methyl group at C8, and an aldehyde at C3—offers multiple handles for synthetic modification. This strategic arrangement allows for the development of diverse molecular architectures, making it a compound of significant interest for researchers, scientists, and drug development professionals. The aldehyde group is a precursor for Schiff bases and other derivatives, the amino group allows for amide bond formation and N-arylation reactions, and the quinoline core itself can participate in various C-H functionalization reactions. This guide provides a comprehensive overview of the chemical identity, potential synthetic strategies, and prospective applications of this valuable scaffold.

Chemical Identity and Physicochemical Properties

7-Amino-8-methylquinoline-3-carbaldehyde is a solid organic compound. Its core identity and key computed properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 521074-55-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |

| Molecular Weight | 186.21 g/mol | [2] |

| IUPAC Name | 7-amino-8-methylquinoline-3-carbaldehyde | [1] |

| Canonical SMILES | CC1=C(N)C=CC2=C1N=C(C=C2)C=O | |

| Physical Form | Solid | |

| Purity | Typically available at ≥95% | [2] |

2D Chemical Structure:

Caption: 2D structure of 7-Amino-8-methylquinoline-3-carbaldehyde.

Synthetic Strategies and Mechanistic Considerations

The synthesis of substituted quinoline carbaldehydes can be achieved through various established formylation reactions. The choice of method depends on the nature and position of the substituents on the quinoline ring. For electron-rich systems, such as those containing an amino group, the Vilsmeier-Haack and Reimer-Tiemann reactions are particularly effective.[3]

Hypothetical Synthetic Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating amino group at the C7 position of the precursor, 7-amino-8-methylquinoline, would activate the ring system towards electrophilic substitution, directing the formylation to an available ortho or para position.

Sources

Spectroscopic Characterization of 7-Amino-8-methylquinoline-3-carbaldehyde: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Structural Elucidation

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Amino-8-methylquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the predicted and expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The interpretations are grounded in fundamental principles of spectroscopy and supported by comparative data from structurally related quinoline derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds.

Molecular Structure and Spectroscopic Overview

7-Amino-8-methylquinoline-3-carbaldehyde possesses a rigid quinoline core functionalized with an amino group, a methyl group, and a carbaldehyde group. These functional groups give the molecule distinct electronic and structural features that are readily probed by various spectroscopic techniques. The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a detailed "fingerprint" of the molecule, enabling unambiguous structural confirmation and purity assessment.

The chemical formula for 7-Amino-8-methylquinoline-3-carbaldehyde is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol .[1][2]

Workflow for Spectroscopic Analysis:

Caption: Key functional groups and proton numbering for ¹H NMR interpretation of 7-Amino-8-methylquinoline-3-carbaldehyde. (Note: A generic image placeholder is used as I cannot render chemical structures directly. In a real-world application, this would be the 2D chemical structure with numbered protons.)

Table 1: Predicted ¹H NMR Data for 7-Amino-8-methylquinoline-3-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.8 - 9.0 | s | - | Singlet due to no adjacent protons. Downfield shift due to proximity to the quinoline nitrogen and aldehyde group. |

| H-4 | 8.2 - 8.4 | s | - | Singlet due to no adjacent protons. |

| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 | Doublet due to coupling with H-6. |

| H-6 | 7.2 - 7.4 | d | 8.0 - 9.0 | Doublet due to coupling with H-5. Upfield shift due to the electron-donating effect of the adjacent amino group. |

| Aldehyde-H | 9.8 - 10.2 | s | - | Characteristic downfield singlet for an aldehyde proton. |

| NH₂ | 4.5 - 5.5 | br s | - | Broad singlet, chemical shift can vary with solvent and concentration. |

| CH₃ | 2.2 - 2.5 | s | - | Singlet in the typical range for an aryl methyl group. |

These predictions are based on established chemical shift values and data from similar quinoline-carbaldehyde derivatives. [3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 7-Amino-8-methylquinoline-3-carbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 190 - 195 | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| C-2 | 150 - 155 | Aromatic carbon adjacent to nitrogen. |

| C-3 | 135 - 140 | Aromatic carbon bearing the aldehyde group. |

| C-4 | 130 - 135 | Aromatic carbon. |

| C-4a | 125 - 130 | Aromatic bridgehead carbon. |

| C-5 | 120 - 125 | Aromatic carbon. |

| C-6 | 115 - 120 | Aromatic carbon shielded by the amino group. |

| C-7 | 145 - 150 | Aromatic carbon bearing the amino group. |

| C-8 | 118 - 123 | Aromatic carbon bearing the methyl group. |

| C-8a | 140 - 145 | Aromatic bridgehead carbon. |

| CH₃ | 15 - 20 | Typical chemical shift for an aryl methyl carbon. |

Predictions are based on additivity rules and comparison with known quinoline spectra. [3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 7-Amino-8-methylquinoline-3-carbaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amino) | 3300 - 3500 | Medium | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

| C-H (Aldehyde) | 2720 - 2820 | Weak | Stretching (often appears as a doublet) |

| C=O (Aldehyde) | 1680 - 1700 | Strong | Stretching |

| C=C and C=N (Aromatic) | 1500 - 1650 | Medium to Strong | Ring stretching |

| C-N (Amino) | 1250 - 1350 | Medium | Stretching |

The presence of a strong absorption around 1690 cm⁻¹ would be a key indicator of the aldehyde carbonyl group. The NIST WebBook provides reference spectra for quinoline-3-carbaldehyde which can be used for comparison. [5]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O), which is approximately 186.21. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. [1]* Key Fragmentation Pathways:

-

Loss of the aldehyde group (-CHO) resulting in a fragment at [M-29]⁺.

-

Loss of a hydrogen radical (-H) from the aldehyde, leading to a fragment at [M-1]⁺.

-

Further fragmentation of the quinoline ring system.

-

The fragmentation patterns of quinoline derivatives have been studied, and these studies can aid in the interpretation of the mass spectrum. [6]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole).

-

Data Acquisition (ESI-TOF as an example):

-

Infuse the sample solution into the ESI source.

-

Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and any significant fragment ions. Use the accurate mass measurement from a TOF analyzer to determine the elemental composition.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a robust framework for the structural confirmation of 7-Amino-8-methylquinoline-3-carbaldehyde. The predicted spectroscopic data in this guide, based on fundamental principles and comparison with related structures, serves as a valuable reference for researchers. The synergistic use of these techniques ensures the unambiguous identification and characterization of this and similar quinoline-based compounds, which is a critical step in the drug discovery and development pipeline.

References

-

Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]

-

Ciesielski, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5029. [Link]

-

Patel, K. D., et al. (2022). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 134-142. [Link]

-

NIST. (n.d.). quinoline-3-carbaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 7-Hydroxy-8-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]

-

Nayak, S. K., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]

-

Tumber, A., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 9(1), 118-123. [Link]

-

PubChemLite. (n.d.). 7-methylquinoline-8-carbaldehyde (C11H9NO). Retrieved from [Link]

-

Rodríguez-Cabo, T., et al. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 408(22), 6157-6167. [Link]

-

PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 7-Amino-8-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 7-Amino-8-methylquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each experimental design, ensuring a robust and reproducible characterization critical for drug development and chemical research.

Introduction to 7-Amino-8-methylquinoline-3-carbaldehyde

7-Amino-8-methylquinoline-3-carbaldehyde belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore found in numerous therapeutic agents. The specific substitutions on this molecule—an amino group at position 7, a methyl group at position 8, and a carbaldehyde (aldehyde) group at position 3—impart a unique combination of physicochemical properties that dictate its behavior in solution and its susceptibility to degradation.

The amino group introduces a basic center, suggesting that the compound's solubility will be pH-dependent. The aldehyde functionality is known to be reactive and can be susceptible to oxidation and other transformations, making a thorough stability assessment imperative.[1][2] Understanding these characteristics is a foundational step in pre-formulation studies, enabling the development of stable dosage forms and reliable analytical methods.[3]

Physicochemical Properties (Predicted/Known Analogs):

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [4] |

| Molecular Weight | 186.21 g/mol | [4][5] |

| Boiling Point | 405.8 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| pKa | (Predicted) The 7-amino group will be basic, and the quinoline nitrogen will have a characteristic pKa. Precise determination is a key experimental goal. | General Chemical Knowledge |

Aqueous Solubility Determination: A Methodological Deep Dive

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For ionizable compounds like 7-Amino-8-methylquinoline-3-carbaldehyde, a pH-solubility profile is essential.[6] The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[6][7]

Rationale for Experimental Design

The choice of the shake-flask method is based on its ability to allow the system to reach thermodynamic equilibrium between the solid and dissolved states of the compound.[8] The pH range selected for testing (typically pH 1.2 to 6.8) is mandated by regulatory bodies like the WHO to mimic the physiological pH range of the gastrointestinal tract.[7] Using a validated HPLC method for analysis is crucial as it can distinguish the parent compound from any potential impurities or degradants, a limitation of simpler UV spectrophotometric methods.[6]

Experimental Workflow for pH-Solubility Profiling

The following diagram outlines the logical flow for determining the pH-solubility profile.

Caption: Workflow for pH-Solubility Profile Determination.

Detailed Protocol: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of 7-Amino-8-methylquinoline-3-carbaldehyde at various pH values.

Materials:

-

7-Amino-8-methylquinoline-3-carbaldehyde (purity >95%)

-

Buffer solutions: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)[7]

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Validated HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess of solid 7-Amino-8-methylquinoline-3-carbaldehyde to vials containing the buffer solutions. A visual excess of solid material must be present throughout the experiment.

-

Equilibration: Place the sealed vials in an orbital shaker set to 37 ± 1 °C. Agitate the samples.[7]

-

Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the suspension.[7]

-

Phase Separation: Immediately separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a syringe filter to prevent precipitation post-sampling.[7]

-

pH Measurement: Measure and record the pH of the final saturated solution to ensure the buffer capacity was not overwhelmed.[6]

-

Quantification: Dilute the clear filtrate with mobile phase and analyze using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Equilibrium Confirmation: Equilibrium is reached when the concentration values from two consecutive time points are within an acceptable margin (e.g., ±5%).

-

Data Reporting: Report the solubility at each pH as mg/mL or µg/mL.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a critical process to identify the likely degradation products and establish the intrinsic stability of a drug substance.[1][2] This information is vital for developing stability-indicating analytical methods and for understanding potential degradation pathways.[9][10]

Rationale for Stress Conditions

The stress conditions (acid, base, oxidation, heat, and light) are chosen to simulate the potential environmental stresses a compound might encounter during its shelf life, albeit under more severe conditions to accelerate degradation.[1] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule, which could lead to unrepresentative secondary degradation products.[10]

Experimental Workflow for Forced Degradation

This diagram illustrates the parallel nature of forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of 7-Amino-8-methylquinoline-3-carbaldehyde under various stress conditions.

Materials:

-

7-Amino-8-methylquinoline-3-carbaldehyde

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Validated stability-indicating HPLC-UV/DAD method

-

LC-MS system for peak identification

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and sample at various time points. Neutralize samples before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 60°C). Sample over time and neutralize before analysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time. The aldehyde group is a potential site for oxidation.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Specificity: Check for any co-elution of degradation products with the main peak using a photodiode array (PDA) detector for peak purity analysis.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the area of all degradants should ideally be close to 100%.[9]

-

Identification: Use LC-MS to obtain the mass of significant degradation products to propose their structures and degradation pathways.

-

Anticipated Degradation Pathways

Based on the structure, the following degradation pathways are plausible:

-

Oxidation: The aldehyde group at C3 is susceptible to oxidation to a carboxylic acid.

-

Hydrolysis: While the core quinoline ring is stable, extreme pH and heat could potentially lead to ring-opening or other complex reactions.

-

Photodegradation: Aromatic systems and compounds with amino and carbonyl groups can be sensitive to light, potentially leading to dimerization or radical-based reactions.[1]

Summary and Conclusions

This guide outlines the essential experimental framework for the comprehensive characterization of the solubility and stability of 7-Amino-8-methylquinoline-3-carbaldehyde. Adherence to these scientifically-grounded protocols will yield reliable data crucial for informed decision-making in drug development and chemical research. The pH-solubility profile will dictate formulation strategies, while the forced degradation studies will establish the compound's intrinsic stability, inform storage conditions, and guide the development of robust analytical methods.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. Available from: [Link]

-

Annex 4 - World Health Organization (WHO). Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

Forced Degradation Studies - MedCrave online. Available from: [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. Available from: [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available from: [Link]

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]

-

Stability Indicating Analytical Method Development and Validation - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. echemi.com [echemi.com]

- 5. No results for search term "3D-WVA07455" | CymitQuimica [cymitquimica.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. pharmatutor.org [pharmatutor.org]

- 9. sgs.com [sgs.com]

- 10. pharmtech.com [pharmtech.com]

Theoretical Framework for the Electronic Structure Analysis of 7-Amino-8-methylquinoline-3-carbaldehyde

An In-Depth Technical Guide

Abstract: Quinoline scaffolds are fundamental building blocks in medicinal chemistry, renowned for their broad pharmacological activities.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its electronic properties, profoundly influencing its biological interactions and potential as a therapeutic agent. This technical guide provides a comprehensive theoretical framework for elucidating the electronic structure of a novel derivative, 7-Amino-8-methylquinoline-3-carbaldehyde. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its structural, electronic, and spectroscopic properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering both foundational principles and detailed computational protocols to facilitate the rational design of new quinoline-based agents.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring, a bicyclic heteroaromatic system, is a privileged structure in drug design, forming the core of numerous approved drugs, most notably in the treatment of malaria.[3][4] The electronic landscape of the quinoline core is highly adaptable, and its properties can be modulated by the introduction of various substituents. The specific molecule of interest, 7-Amino-8-methylquinoline-3-carbaldehyde, incorporates three key functional groups poised to significantly influence its electronic character:

-

7-Amino Group: A potent electron-donating group (EDG) that increases electron density in the ring system, influencing basicity and nucleophilicity. The position of the amino group is critical for biological activity.[5][6]

-

8-Methyl Group: An electron-donating alkyl group that can influence the steric and electronic environment of the adjacent amino group.

-

3-Carbaldehyde Group: A strong electron-withdrawing group (EWG) that acts as an electron sink, creating a region of low electron density and potential for intramolecular charge transfer (ICT).[7]

The interplay between the electron-donating amino group and the electron-withdrawing carbaldehyde group across the quinoline core suggests the potential for significant ICT characteristics, which are often desirable for developing fluorescent probes and materials with non-linear optical (NLO) properties.[6][8] Theoretical studies provide an indispensable tool for predicting these properties in silico, offering a cost-effective and efficient pathway to screen and prioritize candidates for synthesis and experimental validation.[9][10]

Core Principles of Computational Analysis

To accurately model the electronic structure of 7-Amino-8-methylquinoline-3-carbaldehyde, a multi-faceted computational approach is required. The foundation of this approach is Density Functional Theory (DFT), which offers a robust balance of computational efficiency and accuracy for systems of this size.[3][11]

Density Functional Theory (DFT) for Structural Optimization

DFT calculations are employed to determine the molecule's most stable three-dimensional conformation (its ground-state geometry). The choice of functional and basis set is critical for obtaining reliable results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing excellent descriptions of molecular geometries and electronic properties.[3][12]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides flexibility for valence electrons. The inclusion of diffuse functions (++) is crucial for accurately describing the behavior of electrons far from the nucleus, which is important for molecules with lone pairs and potential for ICT. Polarization functions (d,p) allow for non-spherical electron distribution, essential for describing chemical bonds accurately.[12]

Analysis of Key Electronic Descriptors

Once the geometry is optimized, a suite of electronic properties can be calculated to understand the molecule's reactivity and behavior.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[9][10] A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.[13][14] This is invaluable for predicting how the molecule will interact with biological targets like proteins or nucleic acids.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions. It quantifies intramolecular charge transfer by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, revealing the underlying electronic delocalization that contributes to molecular stability.[8][12]

Simulating Spectroscopic Properties with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states. It is the method of choice for predicting the electronic absorption (UV-Vis) spectrum of a molecule, providing information on the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π*).[8][9]

Projected Electronic and Structural Properties

Based on established principles and data from analogous quinoline derivatives, we can project the expected outcomes of a theoretical study on 7-Amino-8-methylquinoline-3-carbaldehyde.

Optimized Geometry and FMOs

The optimized structure is expected to have a largely planar quinoline ring system. The analysis of the FMOs is predicted to reveal a distinct spatial separation. The HOMO is likely to be localized over the electron-rich benzene ring and the 7-amino group, while the LUMO is anticipated to be concentrated on the electron-deficient pyridine ring and the 3-carbaldehyde group. This separation is a hallmark of an ICT state upon electronic excitation.

Table 1: Projected Frontier Molecular Orbital Properties

| Parameter | Projected Value (eV) | Implication |

| EHOMO | -5.5 to -6.0 | Electron-donating capability, susceptibility to oxidation |

| ELUMO | -2.0 to -2.5 | Electron-accepting capability, susceptibility to reduction |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | High kinetic stability, moderate chemical reactivity[10] |

Charge Distribution and Reactivity Hotspots (MEP)

The MEP map is expected to show the most negative potential (red/yellow) localized around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, identifying these as primary sites for electrophilic attack or hydrogen bonding. The most positive potential (blue) is anticipated around the hydrogen atoms of the amino group, indicating their role as potential hydrogen bond donors.

Predicted Spectroscopic Signature (TD-DFT)

The TD-DFT calculations are expected to predict strong absorption bands in the UV-Vis region. The primary low-energy transition will likely be assigned to a HOMO→LUMO excitation, corresponding to a π → π* transition with significant ICT character, given the donor-acceptor nature of the substituents.

Table 2: Projected TD-DFT Absorption Data in Ethanol

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 - 380 | > 0.4 | HOMO → LUMO (ICT) |

| S0 → S2 | 290 - 320 | > 0.2 | HOMO-1 → LUMO |

Detailed Computational Protocols

To ensure reproducibility and scientific rigor, the following step-by-step protocols outline the computational workflow for analyzing the electronic structure of 7-Amino-8-methylquinoline-3-carbaldehyde. These protocols are based on the Gaussian 09/16 software package, a common tool in computational chemistry.[11]

Protocol: Geometry Optimization and FMO Analysis

-

Build the Molecule: Construct the 3D structure of 7-Amino-8-methylquinoline-3-carbaldehyde using a molecular editor like GaussView.

-

Create Input File: Generate a Gaussian input file with the following route section: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO

-

Opt: Requests a geometry optimization to the lowest energy conformation.

-

Freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

Pop=NBO: Requests a Natural Bond Orbital analysis.

-

-

Specify Charge and Multiplicity: For a neutral molecule in its ground state, this will be 0 1 (Charge 0, Spin Multiplicity 1).

-

Execute Calculation: Run the calculation using the Gaussian software.

-

Analyze Output:

-

Confirm successful optimization and the absence of imaginary frequencies in the output log file.

-

Visualize the optimized geometry.

-

Extract the HOMO and LUMO energies from the output file. These are typically found near the end of the file in the "Alpha Orbital Energies" section.

-

Visualize the HOMO and LUMO orbitals using GaussView or another visualization program to analyze their spatial distribution.

-

Protocol: MEP and TD-DFT Calculations

-

Use Optimized Geometry: Use the coordinates from the successful optimization in the previous step.

-

Create Input File for TD-DFT: Create a new input file. To simulate in a solvent like ethanol, use the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). #p TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(Solvent=Ethanol)

-

TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.

-

SCRF=(Solvent=Ethanol): Specifies the solvent model.[14]

-

-

Execute Calculation: Run the TD-DFT calculation.

-

Analyze Output: The output file will contain a section on "Excited State" calculations, listing the excitation energies (in eV and nm), oscillator strengths (f), and the orbitals involved in each transition.

-

Generate MEP Map: Use a post-processing utility (e.g., the cubegen utility in Gaussian) or a visualization program like GaussView to generate the MEP surface from the checkpoint file of the optimization calculation.

Figure 1: A generalized workflow for the theoretical analysis of molecular electronic structure.

Implications for Rational Drug Design

The theoretical data derived from these studies provide actionable insights for drug development:

-

Target Interaction Modeling: The MEP map and FMO analysis can guide molecular docking studies by identifying regions of the molecule most likely to form favorable electrostatic or hydrogen-bonding interactions with a biological target's active site.

-

ADME/Tox Prediction: Global reactivity descriptors, calculated from HOMO and LUMO energies, can serve as inputs for QSAR models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties.[3]

-

Bio-Imaging Applications: Molecules with significant ICT character and high oscillator strengths are promising candidates for development as fluorescent probes for cellular imaging.[6] The predicted absorption and emission properties can guide the selection of appropriate excitation and detection wavelengths.

Conclusion

The theoretical investigation of 7-Amino-8-methylquinoline-3-carbaldehyde's electronic structure is a critical step in understanding its potential as a pharmacophore or functional material. By employing a robust computational strategy centered on DFT and TD-DFT, researchers can gain deep insights into the molecule's geometry, stability, reactivity, and spectroscopic properties before committing resources to chemical synthesis. This in-depth guide provides the theoretical foundation and practical protocols necessary to perform such an analysis, ultimately accelerating the discovery and rational design of next-generation quinoline-based compounds.

References

- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.

- Al-Amiery, A. A., et al. (2021). Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study. Journal of Fluorescence, 31(6), 1719-1729.

- ResearchGate. (2021). Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study. Request PDF.

- Klasinc, L., et al. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. ACS Publications.

- Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.

- Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74.

- BenchChem. (n.d.). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. BenchChem.

- Okolie, C., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. SN Applied Sciences, 3(7).

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

- NIH. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.

- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

- ResearchGate. (2025). Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. Request PDF.

- NIH. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC.

- RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives.

- ACS Publications. (n.d.). 7-Aminoquinolines. A novel class of agents active against herpes viruses. Journal of Medicinal Chemistry.

- Guidechem. (n.d.). 7-Aminoquinoline 580-19-8 wiki.

- CymitQuimica. (n.d.). 7-Amino-8-methylquinoline-3-carbaldehyde.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16, 70-82.

- ResearchGate. (2024). (PDF) DFT computational study of optical properties for bis-Schiff bases of 8-aminoquinoline derivatives and furan-2, 3-di-carbaldehyde.

- PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1.

- Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- Kus, N., & Avci, D. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23.

- Arora, K., et al. (n.d.).

- BenchChem. (n.d.). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem.

- NIH. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.

Sources

- 1. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpras.com [ijpras.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergi-fytronix.com [dergi-fytronix.com]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

Discovery and history of substituted quinoline-3-carbaldehydes

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Substituted Quinoline-3-carbaldehydes

Abstract

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Among its many functionalized derivatives, substituted quinoline-3-carbaldehydes, particularly 2-chloroquinoline-3-carbaldehydes, have emerged as exceptionally versatile and powerful intermediates in synthetic organic chemistry.[4] Their unique bifunctional nature, possessing both a reactive aldehyde and a displaceable chloro group, provides a gateway to complex fused heterocyclic systems and a diversity of molecular architectures. This guide provides a comprehensive overview of the historical development, pivotal synthetic methodologies, chemical reactivity, and the profound impact of this scaffold on modern drug discovery and medicinal chemistry.

Historical Context: The Rise of a Privileged Scaffold

The story of quinoline-3-carbaldehydes is intrinsically linked to the broader history of quinoline itself, a molecule first isolated from coal tar in the 19th century. The recognition of the quinoline core in vital alkaloids like quinine, the first effective anti-malarial drug, catalyzed intense research into its synthesis and functionalization.[3] Early methods focused on constructing the core ring system. However, the need for precise functionalization to modulate biological activity drove the development of reactions capable of introducing specific substituents. The discovery that formylation reactions could be applied to quinoline precursors marked a turning point, unlocking the synthetic potential of the 3-carbaldehyde moiety.

Pivotal Synthetic Methodologies

The efficient synthesis of substituted quinoline-3-carbaldehydes is dominated by one-pot procedures that construct and functionalize the ring system simultaneously. The Vilsmeier-Haack reaction stands as the most crucial and widely adopted method for this purpose.

The Vilsmeier-Haack Reaction: The Workhorse Synthesis

The Vilsmeier-Haack (V-H) reaction is the most convenient and traditional route for synthesizing 2-chloroquinoline-3-carbaldehydes.[5] This remarkable one-pot reaction transforms readily available acetanilides into the target compounds through a cascade of chlorination, formylation, and cyclization steps.

Causality and Mechanism: The reaction's efficacy stems from the in-situ generation of the "Vilsmeier reagent," a potent electrophilic iminium salt, from the interaction of a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][5]

The mechanism proceeds as follows:

-

Vilsmeier Reagent Formation: POCl₃ activates DMF to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich aromatic ring of the acetanilide precursor attacks the Vilsmeier reagent.

-

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization onto the acetyl carbonyl group, followed by dehydration to form the quinoline ring.

-

Chlorination: The quinolinone intermediate is chlorinated at the C2 position by the reaction medium.

-

Formylation: The C3 position is formylated by another equivalent of the Vilsmeier reagent.

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

Impact of Substituents: The efficiency of the Vilsmeier-Haack synthesis is highly dependent on the electronic nature of the substituents on the starting acetanilide. Electron-donating groups (EDGs) on the aromatic ring activate it towards electrophilic attack, generally resulting in higher yields, whereas electron-withdrawing groups (EWGs) deactivate the ring and lead to lower yields or require harsher conditions.[4]

| Acetanilide Substituent (at para-position) | Electronic Effect | Typical Yield (%) | Reference |

| -OCH₃ | Strong EDG | 65-75% | [4] |

| -CH₃ | Weak EDG | 50-70% | [4][6] |

| -H | Neutral | 45-60% | [4] |

| -Cl | Weak EWG | 30-50% | [4] |

| -NO₂ | Strong EWG | 0-30% | [4] |

The Reimer-Tiemann Reaction: An Alternative Pathway

While not a primary method for direct synthesis, the Reimer-Tiemann reaction is historically significant for the formylation of electron-rich aromatic systems.[7][8] In its "abnormal" manifestation, it can lead to quinoline structures.

Mechanism and Application: The reaction involves treating an electron-rich heterocycle like indole with chloroform (CHCl₃) in a strong base.[8][9] The base deprotonates chloroform to generate a highly reactive dichlorocarbene (:CCl₂) intermediate.[8] In the case of indole, this carbene can insert into the pyrrole ring, leading to a ring-expansion that forms a 3-chloroquinoline.[7][9] While this route is less controlled and lower yielding for producing substituted quinoline-3-carbaldehydes compared to the Vilsmeier-Haack method, it represents an interesting mechanistic pathway to the core scaffold.

A Versatile Synthetic Intermediate: The Reactivity of 2-Chloroquinoline-3-carbaldehyde

The synthetic power of 2-chloroquinoline-3-carbaldehyde lies in the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecule into more complex structures.[1][10]

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the C2 position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental for introducing diverse side chains and building blocks.[1][11]

-

Aldehyde Condensation Reactions at C3: The carbaldehyde group is a classic electrophilic handle. It undergoes condensation reactions with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel condensations.[1][11]

-

Cyclization Reactions: The true synthetic elegance of this scaffold is realized when both functional groups participate in cyclization reactions. For example, reaction with a binucleophile like hydrazine can lead to the formation of a fused pyrazolo[3,4-b]quinoline system, a valuable pharmacophore.[1]

Caption: Synthetic transformations of the 2-chloroquinoline-3-carbaldehyde scaffold.

Applications in Medicinal Chemistry and Drug Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives synthesized from quinoline-3-carbaldehydes have demonstrated a remarkable spectrum of pharmacological activities.[3]

-

Anticancer: Many fused heterocyclic systems derived from this scaffold exhibit potent anticancer activity by mechanisms such as DNA intercalation, apoptosis induction, and inhibition of key enzymes like topoisomerase.[1][3][10]

-

Antimicrobial: The quinoline core is famous for its antibacterial properties (e.g., fluoroquinolones).[3] Novel derivatives continue to be explored as agents against drug-resistant bacteria and fungi.[1][12]

-

Antimalarial: Building on the legacy of quinine and chloroquine, researchers use the quinoline-3-carbaldehyde template to design new compounds aimed at overcoming resistance in malaria parasites.[1]

-

Anti-inflammatory and Antiviral: The scaffold has been incorporated into molecules with significant anti-inflammatory and anti-HIV activities.[1][3]

-

Antileishmanial: Specific quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of essential enzymes in the Leishmania donovani parasite, showing promise for treating leishmaniasis.[13]

Standard Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This protocol is a representative example of the synthesis, adapted from established literature procedures.[4][14]

Objective: To synthesize 2-chloro-6-methylquinoline-3-carbaldehyde from 4-methylacetanilide.

Materials:

-

4-Methylacetanilide (1.0 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Phosphorus pentachloride (PCl₅) (4.5 eq)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Ethanol for recrystallization

Procedure:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and calcium chloride guard tube, cool N,N-dimethylformamide (3.0 eq) to 0-5 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus pentachloride (4.5 eq) portion-wise to the cooled DMF over 30-45 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.

-

Substrate Addition: Add 4-methylacetanilide (1.0 eq) to the reaction mixture in one portion.

-

Reaction: Slowly raise the temperature of the reaction mixture and heat to 100 °C. Maintain this temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. A solid precipitate will form.

-

Isolation: Filter the crude solid product using a Buchner funnel, and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product in an oven at 60 °C. Recrystallize the solid from ethanol to afford the pure 2-chloro-6-methylquinoline-3-carbaldehyde as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using melting point, IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[14]

Conclusion and Future Outlook

Substituted quinoline-3-carbaldehydes, born from the versatile and efficient Vilsmeier-Haack reaction, represent a cornerstone in heterocyclic synthesis. Their discovery and the elucidation of their reactivity have provided chemists with a powerful and adaptable platform for molecular construction. The continued exploration of this scaffold in medicinal chemistry promises the development of novel therapeutic agents with diverse biological activities. As synthetic methodologies evolve, the application of these foundational building blocks will undoubtedly expand, leading to new materials, catalysts, and life-saving medicines.

References

-

Hamana, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287. [Link]

-

RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Molina, P., Fresneda, P. M., & Hurtado, F. (2009). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Taylor & Francis Online. [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

-

Kumar, V., Sharma, S., Pandey, S. K., & Singh, V. (2024). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. ResearchGate. [Link]

-

Choudhary, D., & Khokra, S. L. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(12), 1843-1845. [Link]

-

Al-Warhi, T., Al-Salahi, R., Marzouk, M., & Sobhi, W. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 26(16), 4995. [Link]

-

Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate. [Link]

-

Choudhary, D., & Khokra, S. L. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research. [Link]

-

Elebiju, O. F., Dunmade, O. V., & Olorunshola, S. J. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18569-18595. [Link]

-

Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 1-36. [Link]

-

Johnson, C. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1456-1478. [Link]